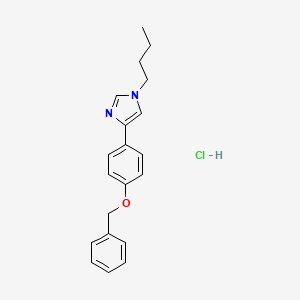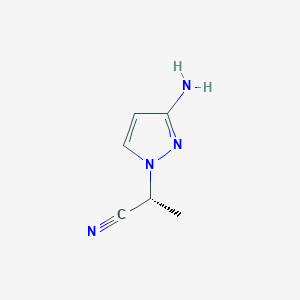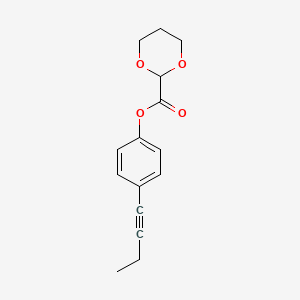
4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a phenyl ring substituted with a butynyl group and a dioxane ring attached to a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-(But-1-yn-1-yl)phenol with 1,3-dioxane-2-carboxylic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylic acid.
Reduction: Formation of 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-methanol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-(But-1-yn-1-yl)phenyl acetate
- 4-(But-1-yn-1-yl)phenyl benzoate
- 4-(But-1-yn-1-yl)phenyl propionate
Comparison: Compared to these similar compounds, 4-(But-1-yn-1-yl)phenyl 1,3-dioxane-2-carboxylate has a unique dioxane ring, which can influence its chemical reactivity and biological activity. The presence of the dioxane ring may enhance its solubility and stability, making it a more versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H16O4 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
(4-but-1-ynylphenyl) 1,3-dioxane-2-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-2-3-5-12-6-8-13(9-7-12)19-14(16)15-17-10-4-11-18-15/h6-9,15H,2,4,10-11H2,1H3 |
Clave InChI |
VIRNLEQZGGHTOI-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC1=CC=C(C=C1)OC(=O)C2OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
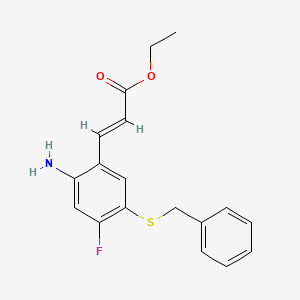
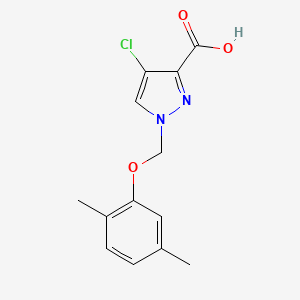

![1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12944787.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
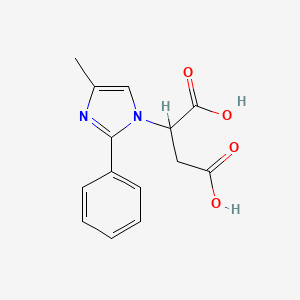
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
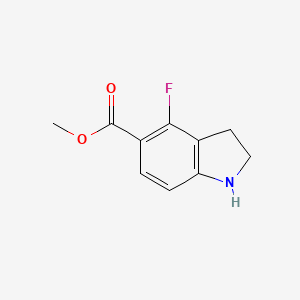
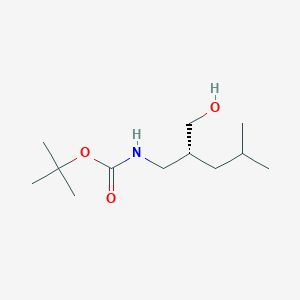
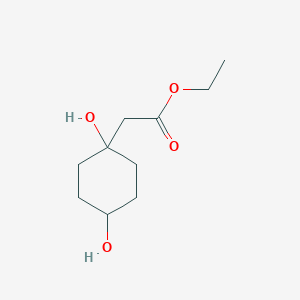
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
